![molecular formula C18H16N2O5 B5615327 2-isobutyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B5615327.png)
2-isobutyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, including compounds similar to 2-isobutyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, has been achieved through various methods. Notably, the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines presents a one-step approach yielding 2-substituted isoindole-1,3-diones, demonstrating the versatility of functional groups including nitro groups (Worlikar & Larock, 2008).
Molecular Structure Analysis
Isoindole-1,3-dione derivatives exhibit a range of molecular structures, with crystallographic studies revealing diverse bonding patterns and spatial arrangements. For example, the study of 2-(4-ethoxyphenyl)isoindoline-1,3-dione highlighted non-planar molecular structures, with distinct dihedral angles observed between core rings, showcasing the complexity of isoindole-1,3-dione derivatives (Duru et al., 2018).
Chemical Reactions and Properties
Isoindole-1,3-dione derivatives engage in a variety of chemical reactions. The electrophilic vinyl nitroso compounds, for instance, demonstrate a propensity for addition and cycloaddition reactions, highlighting the reactivity of the nitroso functional group within the isoindole-1,3-dione framework (Gilchrist & Roberts, 1983).
Physical Properties Analysis
The physical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure. Vibrational spectroscopy studies, coupled with quantum chemical calculations, have provided insights into the structural and conformational properties of these compounds, revealing how substituents impact their vibrational modes and overall stability (Torrico-Vallejos et al., 2010).
Chemical Properties Analysis
Isoindole-1,3-dione derivatives exhibit a range of chemical properties, including their behavior as ligands in complex formation and their reactivity in various organic transformations. The synthesis of complexes with biologically active metals demonstrates the utility of these compounds in catalytic and biological contexts, further emphasizing their chemical versatility (Mahmudov et al., 2010).
properties
IUPAC Name |
2-(2-methylpropyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-11(2)10-19-17(21)15-8-7-14(9-16(15)18(19)22)25-13-5-3-12(4-6-13)20(23)24/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRRGLOGNPOZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.